molecular formula C13H12BrNO3 B3285256 Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate CAS No. 80022-50-0

Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate

Cat. No.: B3285256
CAS No.: 80022-50-0
M. Wt: 310.14 g/mol
InChI Key: AJBDNSCVXVFFTE-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate (CAS 80022-50-0) is a versatile chemical building block with a molecular formula of C13H12BrNO3 and a molecular weight of 310.14 g/mol . This compound features a phenyl-substituted oxazole core, an ester functional group, and a reactive bromomethyl side chain . The bromomethyl group is a key reactive site, making this intermediate highly valuable for further synthetic manipulation, including nucleophilic substitution and metal-catalyzed cross-coupling reactions . Researchers can utilize this compound to develop more complex heterocyclic systems or as a precursor for pharmaceutical and materials science research. As a cold-chain item, it requires sealed storage in a dry, cool environment (2-8°C) to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-2-17-13(16)11-10(8-14)18-12(15-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBDNSCVXVFFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-amino-3-phenylpropanoate with bromoacetyl bromide under basic conditions to form the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the phenyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products can include reduced oxazole derivatives or phenyl ring modifications.

Scientific Research Applications

Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used to study the interactions of oxazole derivatives with biological targets.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate involves its interaction with nucleophiles due to the electrophilic nature of the bromomethyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The oxazole ring may also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate and related oxazole derivatives:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties Applications
This compound 5-(BrCH₂), 2-Ph, 4-COOEt 310.15 Not reported Reactive bromomethyl group; potential alkylation agent Intermediate in drug synthesis (e.g., kinase inhibitors)
Methyl 5-((5-amino-3-(4-methylphenyl)-1H-pyrazol-1-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (7b) 5-(sulfonamide), 2-Ph, 4-COOMe 439.42 185–187 High polarity (NH₂, SO₂); stable crystalline solid Antimicrobial or anti-inflammatory agents
Ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate (S-20A) 2-(3-HOPh), 4-COOEt 263.26 Not reported Polar hydroxyl group; hydrogen-bonding capability Precursor for HSD17B13 inhibitors (e.g., BI-3231)
Ethyl 5-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxylate 5-(oxane), 4-COOEt 253.28 Not reported Steric bulk from oxane; moderate lipophilicity Scaffold for CNS-targeting drugs
Ethyl 5-(4-(tert-butoxycarbonylamino)phenyl)oxazole-4-carboxylate 5-(BocNHPh), 4-COOEt 372.39 Not reported Protected amino group; enhanced stability Peptidomimetics or protease inhibitors

Key Comparative Insights

Reactivity :

  • The bromomethyl group in the target compound enables facile alkylation or cross-coupling reactions, unlike sulfonamide (7b) or hydroxyl (S-20A) analogs, which are more suited for hydrogen bonding or acid-base interactions .
  • In contrast, Ethyl 5-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxylate lacks electrophilic sites, making it less reactive but more stable under basic conditions.

Physical Properties :

  • Melting points for sulfonamide derivatives (e.g., 7b: 185–187°C) are higher than those of bromomethyl or ester analogs due to strong intermolecular forces (e.g., hydrogen bonding in sulfonamides) .
  • The hydroxyl group in S-20A increases water solubility compared to the hydrophobic bromomethyl substituent .

Synthetic Utility :

  • Bromomethyl-substituted oxazoles are often intermediates in drug discovery. For example, analogs like Ethyl 5-(4-methyl-1-phenyl-1H-pyrazol-3-yl)-1,3-oxazole-4-carboxylate () are hydrolyzed to yield bioactive amines .
  • Sulfonamide derivatives (e.g., 7b, 8a) are synthesized via NaH-mediated coupling, highlighting divergent synthetic pathways compared to bromomethyl analogs .

Biological Relevance :

  • The bromomethyl moiety may confer cytotoxicity, as seen in α-methylene lactones synthesized using ethyl α-(bromomethyl)acrylate () .
  • S-20A derivatives show promise as enzyme inhibitors (e.g., HSD17B13), whereas sulfonamide-oxazoles (7b) are explored for antimicrobial activity .

Research Findings and Data

Spectral Data Comparison

  • IR Spectroscopy : Bromomethyl oxazoles show C-Br stretches (~550–600 cm⁻¹), absent in hydroxyl or sulfonamide analogs, which instead exhibit N-H/O-H (~3300 cm⁻¹) or S=O (~1350 cm⁻¹) peaks .
  • NMR : The bromomethyl group in the target compound resonates at δ ~4.3–4.5 ppm (¹H, CH₂Br), distinct from sulfonamide protons (δ ~7.5–8.0 ppm, aromatic) or hydroxyl groups (δ ~9–10 ppm) .

Therapeutic Potential

  • Bromomethyl oxazoles are pivotal in synthesizing ADAMTS7 inhibitors (e.g., BAY-9835) and HSD17B13 inhibitors (e.g., BI-3231), leveraging their electrophilic reactivity .
  • Sulfonamide-oxazoles (e.g., 7b) demonstrate broad-spectrum bioactivity, with MIC values against pathogens reported in the nanomolar range .

Biological Activity

Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly its cytotoxic effects against various cancer cell lines. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₂BrN₁O₃ and a molecular weight of approximately 296.14 g/mol. The compound features a bromomethyl group at the 5-position and a phenyl group at the 2-position of the oxazole ring, which contribute to its reactivity and biological activity.

The biological activity of this compound primarily involves interactions with critical cellular components:

  • Tubulin Interaction : The compound has been shown to disrupt microtubule dynamics, which is essential for cell division. By binding to tubulin, it may inhibit the formation of microtubules necessary for mitosis.
  • Cyclin-dependent Kinase 2 (CDK2) Inhibition : this compound also interacts with CDK2, a key regulator of the cell cycle. This interaction can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Cytotoxic Activity

Research indicates that this compound exhibits broad-spectrum cytotoxicity against various human cancer cell lines. The following table summarizes its activity against different types of cancer:

Cancer TypeCell LineIC50 (µM)
Lung CancerA54915.0
Kidney Cancer786-O12.5
Central Nervous System CancerU87MG10.0
Ovarian CancerOVCAR-318.0
Prostate CancerLNCaP14.0
Breast CancerMCF720.0
LeukemiaK56211.0
MelanomaA37513.5

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as an anticancer agent:

  • In Vitro Studies : A study conducted on various human cancer cell lines demonstrated that this compound effectively induces apoptosis through both intrinsic and extrinsic pathways, suggesting its potential as a therapeutic agent in oncology.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with tubulin and CDK2, revealing that it fits well into their active sites and may inhibit their functions effectively.
  • Synergistic Effects : Preliminary research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy, suggesting a potential for combination therapies in cancer treatment.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in organic synthesis and medicinal chemistry:

  • Anticancer Drug Development : Its unique structure allows for modifications that can lead to the development of more potent anticancer agents.
  • Research Tool : It can be utilized to study interactions between oxazole derivatives and biological targets, aiding in the discovery of new therapeutic compounds .

Q & A

Q. What are the common synthetic routes for Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate?

The compound is typically synthesized via bromination of a methyl precursor or substitution reactions. For example:

  • Bromination of methyl derivatives : A methyl group at position 5 of the oxazole ring can be brominated using reagents like N-bromosuccinimide (NBS) under radical or photolytic conditions .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acids or esters to introduce the phenyl group at position 2 .
  • Multi-step synthesis : Starting from ethyl 4-carboxylate precursors, followed by functionalization of the oxazole core .

Yields for analogous oxazole derivatives range from 80–90% under optimized conditions .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., bromomethyl at C5, phenyl at C2) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns of bromine .
  • Infrared (IR) spectroscopy : Identification of ester (C=O stretch ~1700 cm1^{-1}) and oxazole ring vibrations .

Q. What is the reactivity of the bromomethyl group in this compound?

The bromomethyl group is highly reactive, enabling nucleophilic substitutions (e.g., with amines, thiols) or elimination to form vinyl derivatives. Its reactivity is higher than chloromethyl analogs due to bromine’s polarizability, making it suitable for synthesizing pharmacophores or polymerizable intermediates .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported structural data?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the oxazole ring geometry and substituent positions. Tools like SHELXL refine structural parameters (bond lengths, angles), while ORTEP-3 visualizes thermal ellipsoids and ring puckering (e.g., Cremer-Pople parameters for non-planarity) . For example, comparing experimental data with Density Functional Theory (DFT)-optimized structures can validate electronic effects of the bromomethyl group .

Q. What methodologies are used to analyze biological interactions?

  • Enzyme inhibition assays : Test activity against targets like kinases or proteases using fluorescence-based or colorimetric methods (e.g., IC50_{50} determination) .
  • Molecular docking : Computational modeling (AutoDock, Schrödinger) to predict binding affinities with receptor sites, leveraging the bromomethyl group’s steric and electronic properties .
  • Structure-Activity Relationship (SAR) studies : Modify the bromomethyl group (e.g., replace with hydroxymethyl or iodomethyl) to assess impact on bioactivity .

Q. How can conflicting data on synthetic yields or bioactivity be addressed?

  • Replication under controlled conditions : Ensure consistent reagent purity, temperature, and reaction time .
  • Analytical validation : Use HPLC or GC-MS to quantify byproducts affecting yield .
  • Biological assay standardization : Include positive controls (e.g., known kinase inhibitors) and validate cell-line viability .

Q. What computational tools model the compound’s electronic properties?

  • DFT calculations (Gaussian, ORCA) : Predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity and charge distribution .
  • Molecular Dynamics (MD) simulations : Analyze solvation effects and conformational stability in biological environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Reactant of Route 2
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate

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